

Physicochemical Properties of 2-(4-Methoxyphenyl)quinolin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)quinolin-3-amine

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Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, **2-(4-Methoxyphenyl)quinolin-3-amine**. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted values, data from the closely related analogue 2-(4-methoxyphenyl)quinoline, and standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, a proposed synthetic route and a hypothetical biological signaling pathway are presented based on established chemical literature and the known activities of similar quinoline derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.^[1] The substitution pattern on the quinoline ring system significantly influences the molecule's

physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic profile.

The compound **2-(4-Methoxyphenyl)quinolin-3-amine** is a structurally intriguing molecule featuring a methoxy-substituted phenyl group at the 2-position and an amine group at the 3-position of the quinoline core. These functionalities are expected to modulate its solubility, lipophilicity, and potential for biological interactions. This guide aims to provide a detailed summary of its physicochemical characteristics to facilitate further research and development.

Physicochemical Properties

A thorough literature search reveals a scarcity of experimentally determined physicochemical data for **2-(4-Methoxyphenyl)quinolin-3-amine**. Therefore, this section presents a combination of predicted data for the target molecule and available experimental and computed data for its parent compound, 2-(4-methoxyphenyl)quinoline.

Predicted Physicochemical Data for **2-(4-Methoxyphenyl)quinolin-3-amine**

The following table summarizes the predicted physicochemical properties for **2-(4-Methoxyphenyl)quinolin-3-amine**, calculated using established computational models. These values provide initial estimates for guiding experimental design.

Property	Predicted Value	Method/Software
Molecular Weight	250.30 g/mol	-
Molecular Formula	C ₁₆ H ₁₄ N ₂ O	-
XLogP3	3.8	Cheminformatics Prediction
Hydrogen Bond Donors	1	Cheminformatics Prediction
Hydrogen Bond Acceptors	3	Cheminformatics Prediction
Rotatable Bond Count	2	Cheminformatics Prediction
Topological Polar Surface Area	50.2 Å ²	Cheminformatics Prediction
pKa (most basic)	5.5 (predicted)	Cheminformatics Prediction

Experimental and Computed Data for 2-(4-Methoxyphenyl)quinoline

To provide context, the following table presents available data for the parent compound, 2-(4-methoxyphenyl)quinoline, which lacks the 3-amino group.

Property	Value	Reference
Molecular Weight	235.28 g/mol	[2]
Molecular Formula	C ₁₆ H ₁₃ NO	[2]
XLogP3	3.9	[2]
Hydrogen Bond Donors	0	[2]
Hydrogen Bond Acceptors	2	[2]
Experimental Solubility	<0.5 µg/mL (at pH 7.4)	[2]

Synthesis and Characterization: Experimental Protocols

While a specific, validated synthesis for **2-(4-Methoxyphenyl)quinolin-3-amine** has not been published, a plausible synthetic route can be proposed based on established methodologies for quinoline synthesis, such as the Friedländer annulation.[3][4]

Proposed Synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine

A potential synthetic approach involves a modified Friedländer reaction. The general principle of the Friedländer synthesis is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group.[5]

Reaction Scheme:

- Step 1: Synthesis of 2-amino-3-nitrobenzaldehyde. This can be achieved through the nitration of 2-aminobenzaldehyde, with careful control of reaction conditions to favor the

desired isomer.

- Step 2: Condensation with 4-methoxyacetophenone. 2-amino-3-nitrobenzaldehyde is reacted with 4-methoxyacetophenone in the presence of a base (e.g., NaOH or KOH) or acid catalyst to form 2-(4-methoxyphenyl)-3-nitroquinoline.
- Step 3: Reduction of the nitro group. The nitro group of 2-(4-methoxyphenyl)-3-nitroquinoline is then reduced to an amine using a standard reducing agent, such as tin(II) chloride (SnCl_2) in hydrochloric acid or catalytic hydrogenation (e.g., $\text{H}_2/\text{Pd-C}$), to yield the final product, **2-(4-Methoxyphenyl)quinolin-3-amine**.

General Experimental Protocol for Physicochemical Property Determination

The following are standardized protocols for determining the key physicochemical properties of a novel compound.

- Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.^[6]
- Equilibration: An excess amount of the solid compound is added to a known volume of water (or buffer of a specific pH) in a flask.
- Shaking/Stirring: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

- Concentration Analysis: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as HPLC-UV.
- Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) to a known concentration (e.g., 10^{-4} M).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
- Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve.
- Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous shaking, followed by separation.
- Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken until equilibrium is reached.
- Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
- Concentration Analysis: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

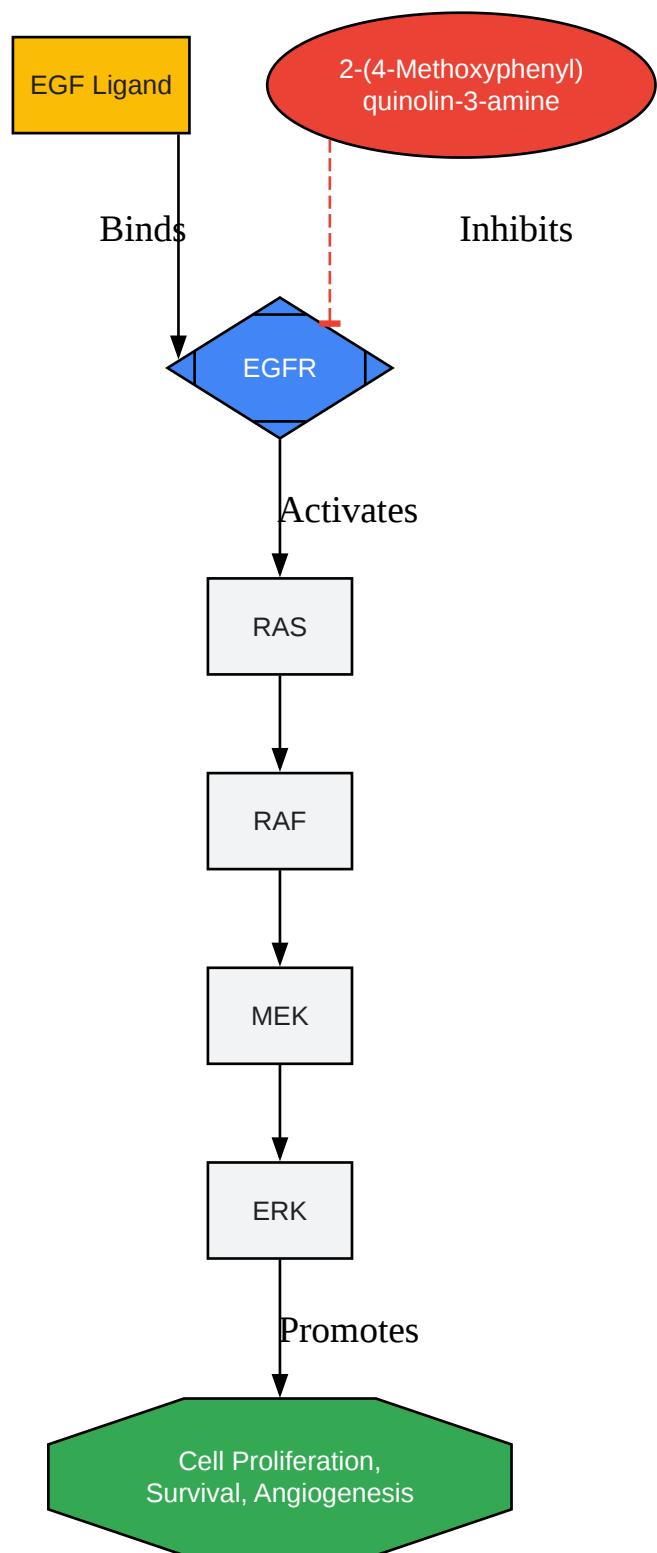
Potential Biological Activity and Signaling Pathways

While the specific biological targets of **2-(4-Methoxyphenyl)quinolin-3-amine** are unknown, the quinoline scaffold is a common feature in inhibitors of various protein kinases, such as the

Epidermal Growth Factor Receptor (EGFR), and modulators of the innate immune system, like Toll-like Receptors (TLRs).[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Hypothetical Signaling Pathway: EGFR Inhibition

Many 4-anilinoquinoline derivatives are known to be potent inhibitors of EGFR kinase.[\[11\]](#) Given the structural similarities, it is plausible that **2-(4-Methoxyphenyl)quinolin-3-amine** could also interact with the ATP-binding site of EGFR, thereby inhibiting its downstream signaling cascade that is often dysregulated in cancer.

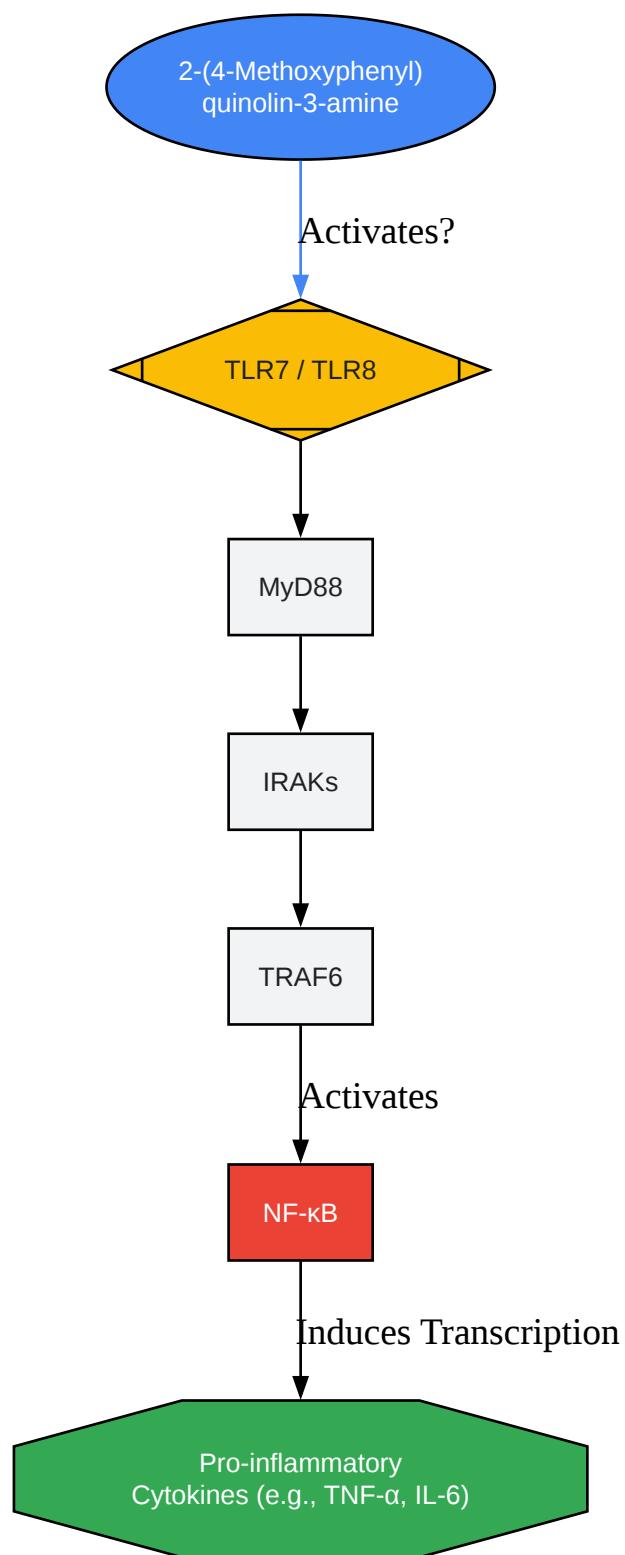


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Caption: Hypothetical inhibition of the EGFR signaling pathway.

Hypothetical Signaling Pathway: TLR7/8 Modulation

Imidazoquinoline compounds are well-known agonists of TLR7 and TLR8, leading to the activation of innate immune responses.[\[12\]](#)[\[14\]](#) The quinoline core of the target molecule could potentially interact with these receptors, modulating downstream signaling through transcription factors like NF-κB.

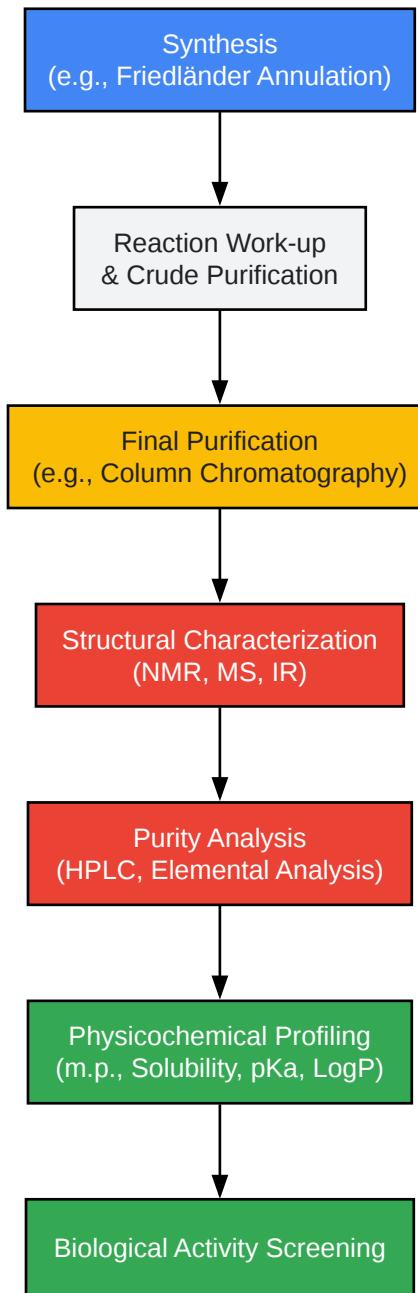


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Caption: Hypothetical modulation of the TLR7/8 signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel quinoline derivative like **2-(4-Methoxyphenyl)quinolin-3-amine**.



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Caption: General workflow for synthesis and characterization.

Conclusion

2-(4-Methoxyphenyl)quinolin-3-amine is a compound of significant interest for which direct experimental data is currently lacking. This technical guide provides a foundational set of predicted physicochemical properties, proposes a viable synthetic route, and outlines standardized protocols for its experimental characterization. The hypothetical signaling pathways presented, based on the activities of structurally related molecules, offer a starting point for investigating its potential therapeutic applications. It is hoped that this document will serve as a valuable resource to stimulate and guide future research into this promising molecule.

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